![molecular formula C12H18O2 B14324270 2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane CAS No. 105539-19-3](/img/structure/B14324270.png)
2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane is a complex organic compound with a unique structure that includes a cyclohexene ring and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(prop-1-en-2-yl)cyclohex-1-ene with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Limonene: A similar compound with a cyclohexene ring and a methyl group.
Carvone: Another related compound with a similar structure but different functional groups.
Isopiperitenol: Shares structural similarities but has different chemical properties.
Uniqueness
2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane is unique due to its combination of a cyclohexene ring and a dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
105539-19-3 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(4-prop-1-en-2-ylcyclohexen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C12H18O2/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h5,10,12H,1,3-4,6-8H2,2H3 |
Clave InChI |
NLJONZHBAFEYSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(=CC1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
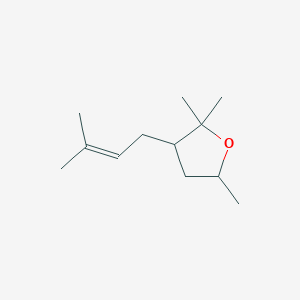
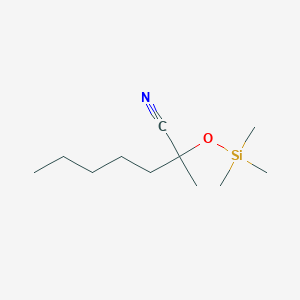
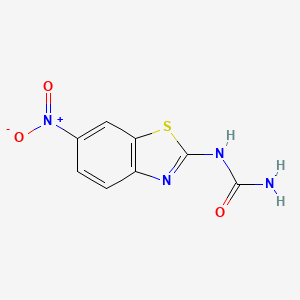


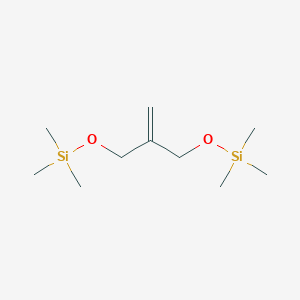
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
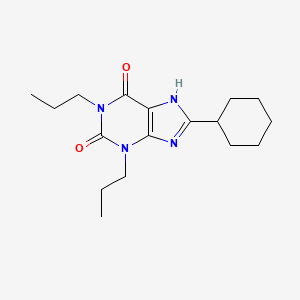
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
